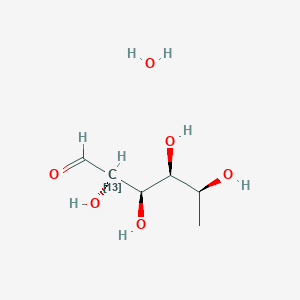
Rhamnose-13C-1 (monohydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhamnose-13C-1 (monohydrate) is a stable isotope-labeled compound of rhamnose, a naturally occurring monosaccharide found in plants and bacteria. The compound is labeled with carbon-13 at the first carbon position, making it useful for various scientific research applications, particularly in metabolic studies and tracer experiments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rhamnose-13C-1 (monohydrate) typically involves the incorporation of carbon-13 into the rhamnose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of rhamnose. The reaction conditions often involve enzymatic or chemical methods to ensure the incorporation of the isotope at the desired position .
Industrial Production Methods
Industrial production of Rhamnose-13C-1 (monohydrate) involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled rhamnose is then extracted and purified to obtain the monohydrate form. This method ensures a consistent and high yield of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
Rhamnose-13C-1 (monohydrate) undergoes various chemical reactions, including:
Oxidation: Rhamnose can be oxidized to produce rhamnonic acid.
Reduction: Reduction of rhamnose can yield rhamnitol.
Substitution: Rhamnose can participate in substitution reactions to form glycosidic bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acids or enzymes for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include rhamnonic acid, rhamnitol, and various glycosides, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
Rhamnose-13C-1 (monohydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of rhamnose in various biochemical pathways.
Biology: Employed in studies of bacterial cell wall biosynthesis and plant glycoside metabolism.
Medicine: Utilized in cancer research as a component of immunogens for immunotherapy.
Industry: Applied in the food and beverage industry as a marker for intestinal absorption studies
Wirkmechanismus
The mechanism of action of Rhamnose-13C-1 (monohydrate) involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The labeled carbon-13 allows researchers to track its transformation and interactions within the biological system. Molecular targets include enzymes involved in glycoside hydrolysis and synthesis, as well as pathways related to bacterial cell wall formation and plant metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhamnose-13C-2 (monohydrate): Another isotope-labeled form of rhamnose with carbon-13 at the second carbon position.
Unlabeled Rhamnose: The natural form of rhamnose without any isotopic labeling.
Deoxythymidinediphosphate-L-rhamnose (dTDP-Rha): A rhamnose donor involved in bacterial cell wall biosynthesis.
Uniqueness
Rhamnose-13C-1 (monohydrate) is unique due to its specific labeling at the first carbon position, making it particularly useful for detailed metabolic studies and tracer experiments. This specificity allows for precise tracking and analysis of its biochemical transformations compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H14O6 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy(213C)hexanal;hydrate |
InChI |
InChI=1S/C6H12O5.H2O/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8-11H,1H3;1H2/t3-,4-,5-,6-;/m0./s1/i4+1; |
InChI-Schlüssel |
CBDCDOTZPYZPRO-NWVTVKHOSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@H]([13C@H](C=O)O)O)O)O.O |
Kanonische SMILES |
CC(C(C(C(C=O)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)


![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)








